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Compound of Interest

Compound Name: m-Carborane

Cat. No.: B099378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of meta-carborane (m-carborane), a highly stable,

three-dimensional aromatic cage structure composed of ten boron atoms and two carbon

atoms, have positioned it as a valuable pharmacophore in modern medicinal chemistry. Its

hydrophobicity, metabolic stability, and ability to be functionalized at both carbon and boron

vertices allow for the fine-tuning of steric and electronic properties of bioactive molecules. This

document provides an overview of key applications of m-carborane in medicinal chemistry,

complete with summarized quantitative data and generalized experimental protocols.

Boron Neutron Capture Therapy (BNCT)
m-Carborane's high boron content makes it an excellent candidate for Boron Neutron Capture

Therapy (BNCT), a binary cancer therapy. In BNCT, non-toxic boron-10 (¹⁰B) atoms are

selectively delivered to tumor cells, which are then irradiated with a beam of low-energy

thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction,

producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus, which cause

localized and lethal damage to the cancer cell, minimizing damage to surrounding healthy

tissue.[1]

Application Notes:
m-Carborane derivatives are designed to selectively accumulate in tumor tissues. This can be

achieved by conjugating the carborane cage to targeting moieties such as peptides, antibodies,
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or small molecules that bind to overexpressed receptors on cancer cells.[2] The hydrophobic

nature of the m-carborane cage can also facilitate its incorporation into drug delivery systems

like liposomes and nanoparticles, enhancing tumor accumulation through the enhanced

permeability and retention (EPR) effect.[3]

Quantitative Data:
Compound
Class

Targeting
Moiety

Cancer Cell
Line

Boron Uptake
(µg ¹⁰B / 10⁹
cells)

Reference

Galactosyl-

carborane
Galactose HepG2 > 20 [4]

Carborane-MMP

Ligands

MMP-binding

hydroxamate

U87 delta EGFR

(glioma)

Effective killing at

low ppm
[1]

Folic Acid-

Carborane
Folic Acid

IGROV-1

(ovarian)

Not specified, but

showed

enhanced BNCT

efficacy

[5]

Experimental Protocols:
Protocol 1: General Synthesis of a Targeted m-Carborane Derivative for BNCT

This protocol describes a general approach for conjugating a targeting ligand to an m-
carborane cage.

Materials:

m-Carborane-containing carboxylic acid

Targeting ligand with a primary amine group (e.g., a peptide)

Coupling agents (e.g., EDC, NHS)

Anhydrous N,N-Dimethylformamide (DMF)

Diisopropylethylamine (DIPEA)
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Reversed-phase HPLC for purification

Procedure:

Dissolve the m-carborane-carboxylic acid (1.0 eq) and the targeting ligand (1.2 eq) in

anhydrous DMF.

Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an appropriate

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by reversed-phase HPLC to obtain the final conjugate.

Characterize the purified compound by NMR and mass spectrometry.

Protocol 2: In Vitro Boron Uptake Assay

This protocol outlines a method to quantify the cellular uptake of a boronated compound.

Materials:

Cancer cell line of interest

Complete cell culture medium

m-Carborane derivative

Phosphate-buffered saline (PBS)

Trypsin-EDTA
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with varying concentrations of the m-carborane derivative for a specified

incubation time (e.g., 24 hours).

After incubation, wash the cells three times with ice-cold PBS to remove any unbound

compound.

Harvest the cells using trypsin-EDTA and count them.

Pellet the cells by centrifugation and digest the cell pellet with nitric acid.

Analyze the boron content in the digested samples using ICP-MS.

Calculate the boron concentration per cell.

Visualizations:
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Caption: Workflow for Boron Neutron Capture Therapy using a targeted m-carborane agent.

Enzyme Inhibition
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The hydrophobic and sterically demanding nature of the m-carborane cage makes it an

effective pharmacophore for targeting hydrophobic pockets within enzymes. By replacing

phenyl groups or other hydrophobic moieties in known inhibitors with m-carborane,

researchers have developed potent inhibitors for various enzymes implicated in disease.

Application Notes:
Matrix Metalloproteinases (MMPs):m-Carborane-containing hydroxamates have been

developed as potent MMP inhibitors.[1] These inhibitors can be targeted to MMPs that are

overexpressed on the surface of tumor cells, providing a dual mechanism for cancer therapy

through enzyme inhibition and as a boron delivery agent for BNCT.[1]

Hypoxia-Inducible Factor-1 (HIF-1): Diaryl-substituted m-carboranes have been synthesized

as mimics of natural product inhibitors of HIF-1 transcriptional activity.[2] HIF-1 is a key

regulator of tumor adaptation to hypoxic environments, and its inhibition is a promising anti-

cancer strategy.

Histone Deacetylases (HDACs):m-Carborane has been used as a cap group in HDAC

inhibitors, demonstrating the versatility of the carborane cage in modulating selectivity

profiles.

Quantitative Data:
Compound Class Target Enzyme IC₅₀ (µM) Reference

m-Carborane

hydroxamate
MMP-2 0.0037 [6]

m-Carborane

hydroxamate
MMP-9 0.046 [6]

Diaryl-substituted m-

carborane

HIF-1 transcriptional

activity
2.2 [2]

m-Carborane-capped

HDACi
HDAC6 0.095 [7]

Experimental Protocols:
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Protocol 3: General Synthesis of an m-Carborane-Containing Enzyme Inhibitor

This protocol provides a general method for incorporating an m-carborane moiety into a

known inhibitor scaffold via a "click chemistry" approach.

Materials:

Inhibitor scaffold with a terminal alkyne

Azide-functionalized m-carborane

Copper(II) sulfate pentahydrate

Sodium ascorbate

tert-Butanol/water (1:1)

Silica gel for column chromatography

Procedure:

Dissolve the alkyne-containing inhibitor scaffold (1.0 eq) and the azide-functionalized m-
carborane (1.1 eq) in a 1:1 mixture of tert-butanol and water.

Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, dilute the reaction with water and extract with ethyl acetate.

Wash the organic layer with saturated aqueous ammonium chloride and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography.
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Characterize the final product by NMR and mass spectrometry.

Protocol 4: In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for measuring enzyme inhibition.

Materials:

Purified target enzyme

Fluorogenic enzyme substrate

Assay buffer

m-Carborane inhibitor stock solution in DMSO

96-well microplate

Fluorescence plate reader

Procedure:

Prepare a serial dilution of the m-carborane inhibitor in the assay buffer.

In a 96-well plate, add the diluted inhibitor solutions.

Add the purified enzyme to each well and incubate for a pre-determined time at the optimal

temperature for the enzyme.

Initiate the reaction by adding the fluorogenic substrate to each well.

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

Calculate the initial reaction velocity for each inhibitor concentration.

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable

model to determine the IC₅₀ value.
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Caption: Mechanism of action for an m-carborane-based enzyme inhibitor.

Receptor Modulation
The three-dimensional structure of m-carborane allows it to serve as a bioisostere for phenyl

rings, enabling novel interactions with receptor ligand-binding domains. This has been

exploited to develop selective receptor modulators.

Application Notes:
Estrogen Receptors (ERs):m-Carborane has been incorporated into selective estrogen

receptor modulators (SERMs). The unique geometry and hydrophobicity of the carborane

cage can lead to enhanced selectivity for ER subtypes (ERα vs. ERβ). For example, p-

carboranylcyclohexanol derivatives have shown high selectivity for ERβ.[8]
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Quantitative Data:
Compound Class Receptor Target Selectivity Reference

p-

Carboranylcyclohexan

ol

ERβ vs. ERα 56-fold [8]

p-Carborane ER

agonist
ERβ vs. ERα >200-fold [9]

Experimental Protocols:
Protocol 5: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a receptor.

Materials:

Cell membranes or purified receptor expressing the target receptor

Radiolabeled ligand (e.g., [³H]-estradiol for ER)

m-Carborane test compound

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a serial dilution of the unlabeled m-carborane test compound.

In a series of tubes, incubate the receptor preparation with a fixed concentration of the

radiolabeled ligand and varying concentrations of the test compound.

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand

plus a high concentration of an unlabeled ligand).

After incubation to equilibrium, separate the bound from free radioligand (e.g., by filtration).
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Quantify the amount of bound radioactivity using a scintillation counter.

Calculate the specific binding at each concentration of the test compound.

Plot the percentage of specific binding against the concentration of the test compound to

determine the Ki or IC₅₀ value.

Visualizations:
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Caption: Logical flow of m-carborane ligand binding and subsequent receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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